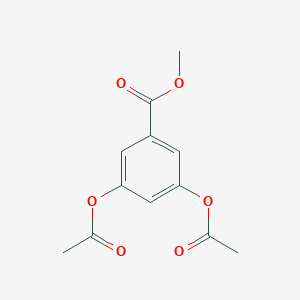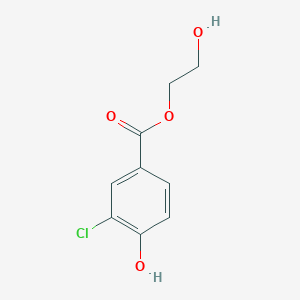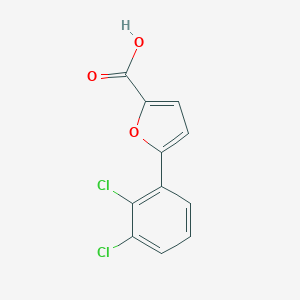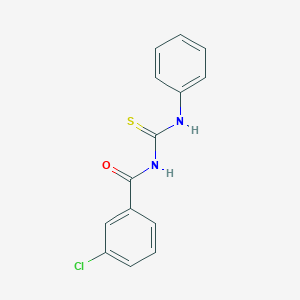
5,5-Dimethyl-3-phenethylamino-cyclohex-2-enone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-phenethylamino-cyclohex-2-enone, commonly known as DPCRH, is a synthetic compound that belongs to the class of research chemicals. It is a potent and selective agonist of the sigma-1 receptor, which is a protein that is found in the central nervous system and plays a role in various physiological processes. DPCRH has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Mécanisme D'action
DPCRH exerts its effects by binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. The activation of the sigma-1 receptor by DPCRH leads to the modulation of several signaling pathways, including the ERK, AKT, and mTOR pathways. These pathways play a crucial role in the regulation of cellular processes such as cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
DPCRH has been shown to modulate several neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, DPCRH has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DPCRH is its potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor activation. However, one of the limitations of DPCRH is its limited solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on DPCRH. One potential avenue of research is to investigate its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of DPCRH and its effects on various cellular processes. Finally, the development of new synthetic methods for DPCRH may lead to improved yields and purities, which could facilitate its use in future research studies.
Méthodes De Synthèse
The synthesis of DPCRH involves several steps, including the condensation of 2-cyclohexenone with phenethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the alkylation of the resulting secondary amine with 2,2-dimethylpropanoyl chloride. The synthesis of DPCRH is a complex process, and several modifications have been made to improve its yield and purity.
Applications De Recherche Scientifique
DPCRH has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in preclinical studies. Additionally, DPCRH has been shown to have neuroprotective properties, which makes it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
72012-87-4 |
|---|---|
Formule moléculaire |
C16H21NO |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
5,5-dimethyl-3-(2-phenylethylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H21NO/c1-16(2)11-14(10-15(18)12-16)17-9-8-13-6-4-3-5-7-13/h3-7,10,17H,8-9,11-12H2,1-2H3 |
Clé InChI |
VRAJSRAYCMHUJX-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1)NCCC2=CC=CC=C2)C |
SMILES canonique |
CC1(CC(=CC(=O)C1)NCCC2=CC=CC=C2)C |
Solubilité |
35.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Butylamino)phenyl]ethanone](/img/structure/B185246.png)

![1-Propanone, 1-[4-(butylthio)phenyl]-](/img/structure/B185248.png)


![4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B185258.png)

![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone](/img/structure/B185260.png)
![2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B185262.png)
![3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B185263.png)

![N-[(2,3-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B185267.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-](/img/structure/B185268.png)